Cas no 149794-10-5 (BOC-N-ethylglycine)

BOC-N-ethylglycine 化学的及び物理的性質
名前と識別子
-
- Boc-N-ethyl glycine
- N-Boc-N-ethylglycine
- Boc-N-Ethyl-Glycine
- Glycine,N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-
- N-(tert-Butoxycarbonyl)-N-ethylglycine
- N-Boc-N-ethyl-glycine
- 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
- BOC-N-ETHYLGLY-OH
- 2-(tert-butoxycarbonyl(ethyl)amino)acetic acid
- BOC-N-ethylglycine
- Ethyl N-BOC-glycine
- PubChem23123
- Boc-N-ethyl glycine, AldrichCPR
- SPBIXXXFDSLALC-UHFFFAOYSA-N
- n-tert-butoxycarbonyl-n-ethylglycine
- ST2406727
- AB0022414
- RT
- AKOS008144161
- EN300-57264
- DTXSID60514496
- N-[(1,1-dimethylethoxy)carbonyl]-N-ethylglycine
- A884232
- CS-0043102
- F2167-0162
- AS-18120
- N-Ethylglycine, N-BOC protected
- SY180269
- VU0494852-1
- FT-0693654
- 149794-10-5
- HY-W050782
- MFCD00672508
- SCHEMBL1253034
- 2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid
- Boc-N-ethyl glycine≥ 98% (HPLC)
- DB-369904
- [(tert-butoxycarbonyl)(ethyl)amino]acetic acid
-
- MDL: MFCD00672508
- インチ: 1S/C9H17NO4/c1-5-10(6-7(11)12)8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,12)
- InChIKey: SPBIXXXFDSLALC-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C([H])([H])C(=O)O[H])C([H])([H])C([H])([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 203.11600
- どういたいしつりょう: 203.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 66.8
じっけんとくせい
- 色と性状: White to Yellow Solid
- ゆうかいてん: 87-88 °C
- ふってん: 320.2°C at 760 mmHg
- PSA: 66.84000
- LogP: 1.32800
BOC-N-ethylglycine セキュリティ情報
- シグナルワード:Danger
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P301+P310
- 危険カテゴリコード: 22
-
危険物標識:
- ちょぞうじょうけん:Room temperature
BOC-N-ethylglycine 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
BOC-N-ethylglycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A104447-250mg |
Boc-N-Ethylglycine |
149794-10-5 | 97% | 250mg |
$5.0 | 2025-02-20 | |
Enamine | EN300-57264-0.25g |
2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid |
149794-10-5 | 95.0% | 0.25g |
$19.0 | 2025-03-15 | |
Life Chemicals | F2167-0162-1g |
2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid |
149794-10-5 | 95% | 1g |
$23.0 | 2023-09-06 | |
Life Chemicals | F2167-0162-2.5g |
2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid |
149794-10-5 | 95% | 2.5g |
$50.0 | 2023-09-06 | |
Life Chemicals | F2167-0162-5g |
2-{[(tert-butoxy)carbonyl](ethyl)amino}acetic acid |
149794-10-5 | 95% | 5g |
$70.0 | 2023-09-06 | |
TRC | B655005-5g |
N-Boc-N-ethyl-glycine |
149794-10-5 | 5g |
$ 620.00 | 2023-04-18 | ||
abcr | AB353902-1g |
N-Boc-N-ethylglycine, 97%; . |
149794-10-5 | 97% | 1g |
€74.40 | 2024-04-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA657-20g |
BOC-N-ethylglycine |
149794-10-5 | 97% | 20g |
949.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D555037-1g |
Boc-N-Ethylglycine |
149794-10-5 | 97% | 1g |
$258 | 2024-05-24 | |
Apollo Scientific | OR20016-1g |
N-Ethylglycine, N-BOC protected |
149794-10-5 | 1g |
£15.00 | 2025-02-19 |
BOC-N-ethylglycine 関連文献
-
Shuai-Shuai Jiang,Yan-Chen Wu,Shu-Zheng Luo,Fan Teng,Ren-Jie Song,Ye-Xiang Xie,Jin-Heng Li Chem. Commun. 2019 55 12805
BOC-N-ethylglycineに関する追加情報
BOC-N-Ethylglycine: A Comprehensive Overview
BOC-N-Ethylglycine (CAS No. 149794-10-5) is a versatile compound with significant applications in various fields of chemistry and materials science. This compound, also known as tert-butoxycarbonyl-N-ethylglycine, has garnered attention due to its unique structural properties and functional groups, making it a valuable intermediate in organic synthesis and drug discovery.
The structure of BOC-N-Ethylglycine consists of a tert-butoxycarbonyl (BOC) group attached to an N-ethylglycine backbone. The BOC group is a well-known protecting group in peptide synthesis, providing stability during reaction processes. The N-ethyl substitution introduces additional functionality, enhancing the compound's reactivity and versatility in chemical transformations. Recent studies have highlighted its potential in the development of novel bioactive molecules and advanced materials.
One of the most promising applications of BOC-N-Ethylglycine lies in its use as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Researchers have explored its role in constructing peptide-based drugs, where the BOC group serves as a temporary protective shield during multi-step syntheses. This approach has been validated by recent findings published in leading journals, emphasizing its efficiency in improving yields and reducing side reactions.
In addition to its role in drug discovery, BOC-N-Ethylglycine has shown potential in materials science. Its ability to form stable amide bonds makes it a candidate for synthesizing polyamides and other polymer systems. Recent advancements have demonstrated its utility in creating biodegradable polymers, which are increasingly sought after for sustainable applications in packaging and biomedical devices.
The synthesis of BOC-N-Ethylglycine typically involves a multi-step process that begins with the preparation of the corresponding amino acid derivative. Modern methodologies have optimized this process, incorporating green chemistry principles to minimize environmental impact. For instance, researchers have developed catalytic asymmetric synthesis routes that enhance enantioselectivity while reducing waste generation.
Another area of interest is the exploration of BOC-N-Ethylglycine as a chiral auxiliary in asymmetric catalysis. Its chiral center provides a platform for inducing asymmetry in otherwise symmetric molecules, opening new avenues for enantioselective synthesis. Recent breakthroughs in this field have been documented, showcasing its effectiveness in producing high-value chiral compounds with excellent optical purity.
Furthermore, BOC-N-Ethylglycine has been investigated for its potential in bioconjugation chemistry. Its reactivity with various functional groups enables the creation of bioconjugates that can be used for targeted drug delivery systems or diagnostic agents. This application aligns with the growing demand for precision medicine and personalized healthcare solutions.
In conclusion, BOC-N-Ethylglycine (CAS No. 149794-10-5) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its structural features and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery, polymer synthesis, and bioconjugation chemistry. As ongoing research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in advancing scientific and technological frontiers.
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